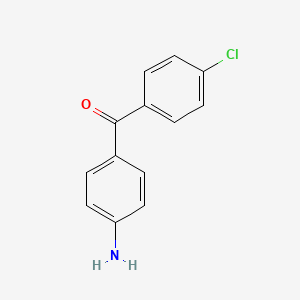
4-Amino-4'-chlorobenzophenone
Cat. No. B1229614
Key on ui cas rn:
4913-77-3
M. Wt: 231.68 g/mol
InChI Key: BBUQOIDPQZFKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04753934
Procedure details


A hot solution of 13 g (0.05 mol) of 4'-chloro-4-nitrobenzophenone in 80 ml of ethanol was added in small portions, while stirring, to a hot solution of 53.5 g (0.24 mol) of tin(II)chloride dihydrate in 50 ml of concentrated hydrochloric acid, which was accompanied by a violent reaction. After all had been added, the mixture was heated on a steam bath for two hours and was then poured into an aqueous potassium hydroxide solution, while stirring. A precipitate was formed which was suction-filtered off and dissolved in boiling ethanol. The insoluble matter was filtered off, and the filtrate was allowed to cool. The light yellow crystals which precipitated were suction-filtered off.





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:18])[C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.O.O.[Sn](Cl)Cl.[OH-].[K+]>C(O)C.Cl>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[O:18])=[CH:10][CH:11]=1 |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C1=CC=C(C=C1)[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
53.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was accompanied by a violent reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After all had been added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated on a steam bath for two hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A precipitate was formed which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was suction-filtered off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble matter was filtered off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The light yellow crystals which precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were suction-filtered off
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
